Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O6S and its molecular weight is 450.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
One of the prominent scientific research applications of compounds similar to Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves the synthesis and characterization of novel heterocyclic compounds. These compounds are often explored for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines, which have shown potential as antimicrobial agents, demonstrate the versatility of such chemical structures in creating pharmacologically active agents. These synthesized compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential utility in medical and pharmaceutical research (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds
Another research direction involves the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have been synthesized and structurally characterized, with their antimicrobial properties evaluated against a variety of bacterial and fungal strains. Such research highlights the potential of ethyl-derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).
Advanced Synthesis Techniques for Functionalized Compounds
Research also extends into the development of advanced synthesis techniques for the creation of highly functionalized compounds. For example, a four-component tandem protocol has been developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method provides a rapid and efficient pathway to new compounds, demonstrating the importance of such ethyl-derivatives in facilitating complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).
Sulfonyl-Transfer Reagents in Organic Synthesis
Ethyl derivatives play a significant role as sulfonyl-transfer reagents in organic synthesis. For instance, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights the utility of such compounds in the synthesis of functionalized sulfones, contributing to the field of organic synthesis with high yield and chemoselectivity (Fernández et al., 2014).
Antibacterial Heterocyclic Compounds with Sulfonamido Moiety
The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents represents another application. This research involves creating pyran, pyridine, and pyridazine derivatives, demonstrating the chemical flexibility and potential therapeutic applications of ethyl-derivatives in developing new antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-10-13(21)8-9-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTKJWUTZUJHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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